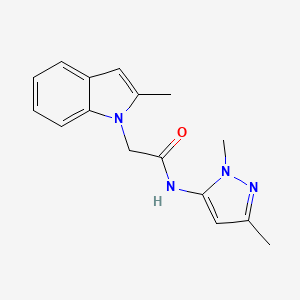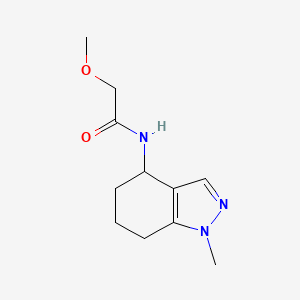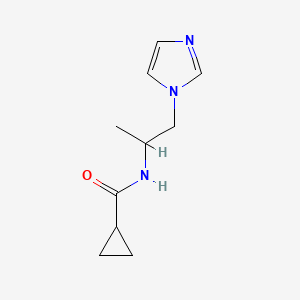![molecular formula C14H17N3O2 B7526282 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide, also known as JNJ-5207852, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Mecanismo De Acción
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide acts as a selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that is predominantly expressed in sensory neurons. TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, and is involved in the transmission of pain signals. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide binds to the TRPV1 receptor and blocks its activation by these stimuli, thereby reducing pain sensation.
Biochemical and Physiological Effects:
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensation in preclinical models of acute and chronic pain. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta). 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has also been found to exhibit antipsychotic effects in preclinical models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models and has been found to exhibit potent analgesic effects. However, there are also some limitations to its use. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on other biological systems.
Direcciones Futuras
There are several future directions for research on 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide. One area of research is in the development of new pain management therapies. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has shown promise as a potent analgesic in preclinical models, and further research is needed to determine its safety and efficacy in humans. Another area of research is in the development of new antipsychotic therapies. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has been found to exhibit antipsychotic effects in preclinical models, and further research is needed to determine its potential in the treatment of schizophrenia. Finally, further research is needed to elucidate the mechanism of action of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide and its effects on other biological systems.
Métodos De Síntesis
The synthesis of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 3-pyridin-3-ylprop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide with good purity.
Aplicaciones Científicas De Investigación
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of pain management. 1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide has been found to exhibit potent analgesic effects in preclinical models of acute and chronic pain. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in the transmission of pain signals.
Propiedades
IUPAC Name |
1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-14(19)12-5-8-17(9-6-12)13(18)4-3-11-2-1-7-16-10-11/h1-4,7,10,12H,5-6,8-9H2,(H2,15,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVYMRPLOOFTOM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Azepane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7526207.png)




![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)





![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)